molecular formula C26H42O4 B600631 Pallasone C CAS No. 78472-09-0

Pallasone C

Cat. No.: B600631
CAS No.: 78472-09-0
M. Wt: 418.61
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Description

Pallasone C is a bioactive compound identified through scientific research into medicinal plants. It has been recognized as one of the main active components of Rubia cordifolia L. (Madder root), a plant used in traditional medicine systems . Modern research strategies, such as network pharmacology, have highlighted this compound for its potential role in complex biological pathways . Current scientific investigation into this compound is focused on its potential research value in the study of nasopharyngeal carcinoma, positioning it as a candidate for further mechanistic and pharmacological study . The research around this compound exemplifies the process of translating the identification of natural compounds into targeted, systematic scientific inquiry for drug discovery and development.

Properties

CAS No.

78472-09-0

Molecular Formula

C26H42O4

Molecular Weight

418.61

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pallasone C

Total Synthesis Approaches to Pallasone C: Strategic Retrosynthesis and Forward Synthesis

The total synthesis of this compound and its analogs, such as Pallambins C and D, has been a subject of significant research, leading to the development of innovative synthetic routes. These approaches can be broadly categorized by their strategic design, including retrosynthetic analysis and the subsequent forward synthesis, which can be either linear or convergent. rsc.orgnih.govjournalspress.com

Stereocontrolled Synthesis of this compound Scaffolds

Achieving the correct stereochemistry is a critical challenge in the synthesis of complex natural products like this compound. Synthetic strategies often rely on stereocontrolled reactions to establish the numerous chiral centers within the molecule's scaffold. cam.ac.uknih.gov

One approach involves utilizing optically pure starting materials, such as amino acids, to introduce chirality early in the synthesis. cam.ac.uk The inherent chirality of the starting material can then direct the stereochemical outcome of subsequent reactions. cam.ac.uk For instance, a stereocontrolled strategy for synthesizing fused bicyclic scaffolds, which are relevant to the core structure of many natural products, has been developed starting from optically pure amino acids. cam.ac.uk This method employs a cis-diastereoselective reductive amination, where the stereochemistry is controlled by a pre-existing chiral center. cam.ac.uk

Another powerful technique is the use of organometallic enantiomeric scaffolds. These chiral, non-racemic complexes can participate in cycloaddition reactions to deliver functionalized cyclic systems with high enantiopurity. nih.gov For example, molybdenum complexes have been used as scaffolds in [5+2] cycloaddition reactions to create oxa- and azabicyclo[3.2.1]octene ring systems, installing multiple stereocenters with high control. nih.gov Grignard reagents have also been employed in the stereocontrolled addition to oxa-bridged benzazepines to generate functionalized benzazepine scaffolds with high diastereoselectivity. rsc.org

In the context of diterpenes, a class of compounds to which this compound is related, a heterodendralene cascade has been utilized to establish a target stereotetrad with high stereocontrol. nih.gov

Convergent and Linear Synthesis Pathways for this compound

Synthetic strategies can be classified as either linear or convergent. journalspress.comchemistnotes.com A linear synthesis builds the target molecule in a step-by-step manner, with each new part added sequentially to a single growing fragment. chemistnotes.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined at a later stage. chemistnotes.comscholarsresearchlibrary.comwikipedia.org

An 11-step total synthesis of Pallambins C and D, which are structurally related to this compound, exemplifies a highly efficient, redox-economic, and protecting-group-free approach. nih.gov This synthesis starts from the inexpensive commodity chemical furfuryl alcohol and assembles the four-ring system through a sequential cyclization strategy. nih.gov This pathway incorporates both classical reactions like the Robinson annulation and Mukaiyama aldol (B89426), alongside newly developed methods. nih.gov

Another reported total synthesis of (±)-pallambins C and D was accomplished in a linear sequence of 38 steps starting from (±)-Wieland–Miescher ketone. rsc.org Key transformations in this route included a Grob fragmentation–intramolecular aldol cyclization and a thiourea/palladium-catalyzed carbonylative annulation. rsc.org

Semisynthesis Strategies for this compound from Readily Available Precursors

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.org This approach is often more efficient than total synthesis for complex molecules, as it leverages the intricate structures already assembled by nature. wikipedia.org For instance, paclitaxel, a well-known anti-cancer drug, is produced via semisynthesis from 10-deacetylbaccatin III, which is extracted from the yew tree. wikipedia.org

While specific semisynthetic routes to this compound are not detailed in the provided results, the general principle involves identifying a readily available natural product with a similar core structure. This precursor would then be chemically modified through a series of reactions to arrive at the final this compound structure. This strategy is particularly advantageous when the precursor is abundant and the required chemical transformations are high-yielding.

Key Reaction Mechanisms and Methodological Innovations in this compound Synthesis

The synthesis of complex molecules like this compound often necessitates the use of a variety of chemical reactions and sometimes leads to the development of new synthetic methods. Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. solubilityofthings.commt.commnstate.edu

Key reaction types that are frequently employed in natural product synthesis include:

Addition Reactions: These involve the addition of a nucleophile to an electrophilic center, such as a carbonyl group. masterorganicchemistry.com A common two-step pattern for additions to aldehydes and ketones is the initial addition of the nucleophile followed by protonation. masterorganicchemistry.com

Cycloaddition Reactions: These are powerful reactions for forming cyclic structures. A notable example is the Diels-Alder reaction, which forms a six-membered ring. libretexts.org

Carbon-Carbon Bond Forming Reactions: The Claisen rearrangement is a classic example, involving the thermal isomerization of allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds. researchgate.net

Ring-Forming Reactions: The Pauson-Khand reaction combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. libretexts.org

In the synthesis of Pallambins C and D, a novel method for the difunctionalization of enol ethers was developed. nih.gov Another key step was a thiourea/palladium-catalyzed carbonylative annulation. rsc.org The synthesis of other natural products has involved domino reactions, such as a [4+3] cycloaddition that includes oxidation, a Diels-Alder reaction, elimination, and electrocyclization. nih.gov

Derivatization and Analog Development of this compound for Structure-Activity Relationship Studies

To understand how the structure of a molecule relates to its biological activity (Structure-Activity Relationship or SAR), chemists synthesize a series of derivatives or analogs. rsc.orgresearchgate.net By systematically modifying different parts of the molecule and testing the biological activity of the resulting compounds, researchers can identify which functional groups are essential for activity and which can be altered to improve properties like potency or selectivity. rsc.orgresearchgate.netnih.gov

This process often involves late-stage derivatization of the natural product or its synthetic intermediates. rsc.org For example, in the study of elloramycin (B1244480) and tetracenomycin C, derivatization was used to investigate their structure-activity relationships. nih.gov This led to the synthesis of 8-O-methylelloramycinone, which showed increased activity. nih.gov

The development of a versatile synthetic route allows for the creation of a library of analogs with diverse substitutions. For instance, a modular approach to synthesizing bicyclic scaffolds allows for the introduction of various substituents, facilitating SAR studies. cam.ac.uk

Exploration of Chemical Transformations of this compound and its Derivatives

The chemical reactivity of this compound and its derivatives can be explored to create new compounds with potentially interesting properties. These transformations can involve various reactions that modify the core structure or its functional groups. researchgate.netmdpi.com

Examples of chemical transformations applied to complex molecules include:

Condensation Reactions: The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with hydrazines yields the corresponding hydrazones. researchgate.net

Cyclization Reactions: The same quinolinone derivatives can undergo cyclocondensation with hydrazines to form pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net

Oxidation: Selenium dioxide can be used to oxidize an acetyl group to an α-keto acid. researchgate.net

Alkylation, Hydrolysis, and Esterification: These are common reactions used to modify functional groups on a molecule. encyclopedia.pub

Structural Elucidation and Advanced Spectroscopic Characterization of Pallasone C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination of Pallasone C

NMR spectroscopy is an essential technique for determining the precise structure of organic molecules. bhu.ac.in It provides information about the chemical environment of individual atoms.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments of this compound

2D NMR experiments are critical for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically over 2-3 bonds), which is key for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Without access to the primary research data, specific correlations for this compound cannot be listed.

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Confirmation and Fragment Analysis

HRMS is used to determine the exact mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound, an exact mass measurement would confirm the formula C₂₆H₄₂O₄.

Tandem Mass Spectrometry (MS/MS) for this compound Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide information about its substructures. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule and helps in identifying its core components and the connectivity between them. A detailed analysis of the fragmentation of the this compound ion would be a key component of its structural elucidation.

X-ray Crystallography of this compound and its Crystalline Forms for Absolute Stereochemistry and Conformation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure, including the absolute stereochemistry and the preferred conformation of the molecule in the solid state. This technique is considered the gold standard for structural determination. There is no indication in the available literature that X-ray crystallographic analysis has been performed on this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. gelest.comorgchemboulder.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are suggested by its molecular formula and related structures.

Hypothetical FT-IR Data Table for this compound: (Note: This table is illustrative and does not represent actual experimental data.)

Wavenumber (cm⁻¹) Intensity Assignment
~3400 Broad O-H stretch
~2920, 2850 Strong C-H stretch (aliphatic)
~1710 Strong C=O stretch (ketone/quinone)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules containing chromophores. In this compound, the central 2-hydroxy-5-methoxy-1,4-benzoquinone core acts as the primary chromophore. This conjugated system of double bonds and carbonyl groups is responsible for the compound's absorption of light in the UV and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of compounds with a 2-hydroxy-5-methoxy-p-benzoquinone moiety is characterized by specific absorption bands that correspond to different electronic transitions. Generally, two main types of transitions are expected for this chromophoric system:

π → π* transitions: These high-energy transitions typically occur in the ultraviolet region, often below 300 nm. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzoquinone ring.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to a π* antibonding orbital. These transitions are characteristically found at longer wavelengths, often extending into the visible region, and are responsible for the color of many quinone compounds.

While the specific UV-Vis absorption maxima for this compound were reported in its initial isolation, detailed spectral curves are not widely available in modern literature. sciencejournals.ru However, analysis of structurally similar compounds, such as 3-[(z)-12'-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone isolated from Iris kumaonensis, which presents as an orange-colored powder, suggests that this compound also absorbs in the visible range. core.ac.ukresearchgate.net The extended conjugation provided by the alkyl side chain does not significantly alter the primary chromophore but can have minor effects on the position and intensity of the absorption bands. The presence of the hydroxyl and methoxy (B1213986) groups as auxochromes modifies the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift of the n → π* transition compared to an unsubstituted benzoquinone.

Table 1: Expected UV-Vis Absorption Data for this compound based on its Chromophore

Transition Type Expected Wavelength Range (nm) Associated Molecular Feature
π → π* 250 - 290 Benzoquinone ring conjugation

This table is generated based on the characteristic absorptions of 2-hydroxy-5-methoxy-p-benzoquinones.

Integration of Multi-Spectroscopic Data for Holistic this compound Structural Assignment

The definitive structural elucidation of this compound, with its molecular formula C₂₆H₄₂O₄, was achieved not by a single technique but through the synergistic integration of data from multiple spectroscopic methods. sciencejournals.ru The process, typical for natural product characterization, involves piecing together structural fragments identified by each technique. nih.govresearchgate.net For a molecule like this compound, this involves high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques.

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight and, consequently, the precise molecular formula. For this compound, HRMS would confirm the elemental composition of C₂₆H₄₂O₄, a crucial first step in identifying the number of carbon, hydrogen, and oxygen atoms. Fragmentation patterns observed in the mass spectrum can also offer initial clues about the structure, such as the loss of the alkyl side chain. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the key structural components. core.ac.ukresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3350 -OH O-H stretch
~2925, ~2855 C-H (Alkyl) C-H stretch
~1680, ~1640 C=O Carbonyl stretch (conjugated)
~1600 C=C C=C stretch (aromatic/quinone)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon and proton framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments allows for the unambiguous assignment of the structure.

¹H NMR: This would reveal the number of different types of protons and their immediate electronic environment. Key signals would include a single quinoid proton, protons of the methoxy group, olefinic protons within the alkyl chain, and a complex series of signals for the methylene (B1212753) and methyl groups of the long alkyl side chain. researchgate.net

¹³C NMR: This spectrum shows all the unique carbon atoms in the molecule. For this compound, this would include signals for the two carbonyl carbons, the four carbons of the quinone ring, the methoxy carbon, and the carbons of the heptadecenyl side chain. core.ac.uk

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., within the alkyl chain). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between carbons and protons over two to three bonds, allowing for the connection of the different structural fragments, such as linking the alkyl side chain to the correct position on the benzoquinone ring and confirming the relative positions of the hydroxyl and methoxy groups. core.ac.ukresearchgate.net

By combining the molecular formula from HRMS, the functional groups from IR, the color and electronic system from UV-Vis, and the detailed atomic connectivity from NMR, a complete and unambiguous structure for this compound is established as 2-hydroxy-5-methoxy-3-(10-heptadecenyl)-1,4-benzoquinone.

Table 3: List of Compounds Mentioned

Compound Name
Pallasone B
This compound
2-hydroxy-5-methoxy-3-(10-heptadecenyl)-1,4-benzoquinone

Biosynthetic Pathways and Natural Occurrence of Pallasone C Analogs

Isolation and Identification of Pallasone C Analogs from Natural Sources (e.g., Iris species)

This compound and its structural relatives are predominantly found in the plant kingdom, particularly within the rhizomes of various species of the genus Iris (family Iridaceae). These compounds, often referred to as irisquinones, are characterized by a 2-hydroxy-5-methoxy-1,4-benzoquinone core with a long alkyl or alkenyl side chain at the C3 position. The length and degree of unsaturation of this side chain vary between different analogs.

Researchers have successfully isolated and characterized a range of these compounds from different Iris species. For instance, from the rhizomes of Iris kumaonensis, six novel alkylated p-benzoquinones, named irisoquin (B18295) A-F, were isolated alongside the previously known irisoquin. nih.gov The structures of these compounds were elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and various Nuclear Magnetic Resonance (NMR) methods. nih.gov Similarly, a new alkylated benzoquinone, 3-[(z)-12'-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone, was also identified in the hexane (B92381) extract of I. kumaonensis rhizomes. core.ac.uknih.gov this compound itself has been reported to be isolated from Iris lactea var. chinensis.

The following interactive table summarizes the isolation of this compound and some of its known analogs from different Iris species.

Compound NameMolecular FormulaNatural Source
This compoundC₂₄H₃₈O₄Iris lactea var. chinensis
IrisoquinC₂₄H₄₀O₄Iris kumaonensis nih.gov
Irisoquin AC₂₄H₃₈O₄Iris kumaonensis nih.gov
Irisoquin BC₂₂H₃₄O₄Iris kumaonensis nih.gov
Irisoquin CC₂₄H₃₈O₅Iris kumaonensis nih.gov
Irisoquin DC₂₂H₃₄O₅Iris kumaonensis nih.gov
Irisoquin EC₂₄H₄₀O₅Iris kumaonensis nih.gov
Irisoquin FC₂₂H₃₆O₅Iris kumaonensis nih.gov
3-[(z)-12'-Heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinoneC₂₄H₃₈O₄Iris kumaonensis core.ac.uknih.gov
Dihydroirisquinone (Pallasone B)C₂₄H₄₀O₄Iris species acs.orgresearchgate.net

This table is populated with data from cited research articles.

These findings highlight the chemical diversity within this class of compounds, even within a single genus, and underscore the importance of Iris species as a rich source of alkylated benzoquinones.

Proposed Biosynthetic Routes to Naturally Occurring this compound Analogs

While the complete biosynthetic pathway for this compound has not been fully elucidated in Iris species, a plausible route can be proposed by analogy to the biosynthesis of other plant-derived alkylated benzoquinones, such as sorgoleone (B1235758) from Sorghum bicolor. oup.com This proposed pathway involves the convergence of fatty acid and polyketide biosynthesis.

The general proposed biosynthetic scheme is as follows:

Chain Initiation : A long-chain acyl-CoA, derived from fatty acid biosynthesis, serves as the starter unit. The variation in the length and saturation of this acyl-CoA precursor is likely the primary source of the diversity seen in the side chains of this compound analogs.

Polyketide Extension : A Type III polyketide synthase (PKS) enzyme catalyzes the sequential condensation of three molecules of malonyl-CoA with the acyl-CoA starter unit. oup.complos.org

Cyclization and Aromatization : The resulting polyketide intermediate undergoes an intramolecular C-C bond formation (aldol condensation) and subsequent aromatization to form a 5-alkylresorcinol core. oup.com

Hydroxylation and Methylation : The resorcinol (B1680541) intermediate is then subject to a series of tailoring reactions. These include hydroxylation, likely catalyzed by a cytochrome P450 monooxygenase, and O-methylation, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), to produce the characteristic 2-hydroxy-5-methoxy-hydroquinone structure. oup.com

Oxidation : The final step is the oxidation of the hydroquinone (B1673460) to the corresponding 1,4-benzoquinone (B44022), which yields this compound or its analogs.

The key enzymes hypothesized to be involved in the biosynthesis of this compound analogs are Type III polyketide synthases, O-methyltransferases, and cytochrome P450s.

Type III Polyketide Synthase (PKS) : These enzymes are responsible for constructing the core aromatic ring from acyl-CoA precursors. plos.org In the proposed pathway for this compound, a PKS would select a specific fatty acyl-CoA and extend it with three malonyl-CoA units, followed by catalyzing the cyclization to form the alkylresorcinol scaffold. oup.com The characterization of PKS activity in sorghum root hairs, which produce sorgoleone, showed that these enzymes can accept various long-chain acyl-CoA starter units, providing a mechanism for generating structural diversity. oup.com

O-Methyltransferase (OMT) : The methoxy (B1213986) group on the benzoquinone ring of this compound is likely installed by a SAM-dependent OMT. These enzymes are common in plant secondary metabolism and are responsible for methylating hydroxyl groups on a wide range of substrates. ontosight.ai In ubiquinone biosynthesis, which also involves a benzoquinone core, OMTs such as COQ3 are critical for the methylation steps. ontosight.aiqmul.ac.uk In the proposed this compound pathway, an OMT would act on a hydroxylated resorcinol intermediate.

Cytochrome P450 Monooxygenase (P450) : The hydroxylation of the aromatic ring is a critical step and is putatively catalyzed by a P450 enzyme. oup.com P450s are a vast superfamily of heme-thiolate enzymes that catalyze a wide array of oxidative reactions in plant metabolism, playing key roles in the biosynthesis of many secondary metabolites. jst.go.jpnih.govfrontiersin.orgresearchgate.net A specific P450 would be responsible for introducing a hydroxyl group onto the 5-alkylresorcinol intermediate at the correct position to enable the subsequent formation of the benzoquinone.

The intermediates in this proposed pathway would include the initial long-chain fatty acyl-CoA, the linear polyketide chain attached to the PKS, the cyclized 5-alkylresorcinol, and the subsequent hydroxylated and methylated hydroquinone precursor prior to final oxidation.

The specific genes encoding the biosynthetic enzymes for this compound in Iris species have not yet been identified. However, advances in genomics and transcriptomics provide a roadmap for their discovery. Plant genomes contain a large number of genes encoding PKSs, OMTs, and P450s. nih.govresearchgate.net Identifying the correct candidates from these large gene families is a significant challenge.

A common strategy to identify these genes involves transcriptomic analysis (RNA-seq) of tissues where the compounds of interest are produced, such as the rhizomes of Iris. By comparing the gene expression profiles of high-producing and low-producing varieties or tissues, researchers can identify candidate genes whose expression levels correlate with compound accumulation. plos.org Once candidate genes are identified, their function can be verified through heterologous expression in a host organism (like yeast or E. coli) and subsequent biochemical assays with the proposed substrates. plos.org

While no PKS genes specifically for irisquinone (B1238797) biosynthesis have been reported from the Iridaceae family, studies on CHS (a type III PKS) from Freesia hybrida (also in the Iridaceae family) provide a starting point for understanding the evolution and function of PKS genes in this plant family. plos.orgscispace.com Similarly, the vast knowledge of plant P450s and OMTs from other species provides a basis for identifying homologous genes in Iris and investigating their roles in the biosynthesis of this compound analogs. nih.govresearchgate.netbiorxiv.org

Enzymatic Steps and Intermediate Characterization in this compound Biosynthesis

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis is a powerful strategy that combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry to construct complex molecules. acs.org This approach is particularly valuable for natural products that are difficult to synthesize by purely chemical means or are isolated in low yields from their natural sources.

While a complete chemoenzymatic synthesis of this compound has not been published, the principles can be applied to create efficient routes to its analogs. A plausible chemoenzymatic strategy could involve:

Chemical Synthesis of a Precursor : A simplified aromatic precursor, such as an o-cresol (B1677501) derivative, could be synthesized chemically. This allows for the easy introduction of the long alkyl side chain through standard organic reactions.

Biocatalytic C-H Activation/Hydroxylation : An enzyme, such as a non-heme iron (NHI) dependent monooxygenase or a P450, could be used for the selective hydroxylation of the precursor. acs.orgumich.edu For example, enzymes have been used to perform selective benzylic hydroxylation on o-cresol substrates, which then spontaneously form highly reactive o-quinone methide intermediates under mild, aqueous conditions. rsc.orgacs.org

Chemical Trapping or Transformation : The enzymatically generated intermediate can then be intercepted in the same pot by a chemically-driven reaction. For instance, an enzymatically generated hydroquinone could be oxidized to the final benzoquinone product using a chemical oxidant. This approach leverages the enzyme for a difficult selective oxidation step that might be challenging to achieve with chemical reagents without the need for extensive protecting group strategies.

The development of chemoenzymatic routes often involves screening a panel of enzymes to find one with the desired activity and selectivity for an unnatural substrate. The Narayan group has demonstrated the power of this approach in the total synthesis of various natural products, such as xyloketal D, by using enzymes to generate reactive quinone methides from simple phenolic precursors, which are then used in subsequent cycloaddition reactions. acs.orgrsc.orgacs.org Such strategies provide a blueprint for how the synthesis of this compound and its analogs could be approached in the future, potentially enabling access to novel analogs with modified side chains or substitution patterns on the quinone ring.

Mechanistic Investigations of Pallasone C at the Molecular and Cellular Levels Excluding Clinical Human Data

Pallasone C Interaction with Specific Molecular Targets (e.g., Glucocorticoid Receptor) in In Vitro Systems

This compound, a synthetic glucocorticoid, is designed to mimic the action of cortisol. Its primary mechanism of action involves interacting with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. biosynth.combiorxiv.org This interaction is central to its ability to modulate gene expression, leading to a reduction in inflammation and adjustments in immune responses. biosynth.com The glucocorticoid receptor is a key pharmacological target for treating various inflammatory conditions. biorxiv.org

While specific kinetic and thermodynamic data for this compound's binding to the glucocorticoid receptor is not extensively detailed in the available literature, the general principles of glucocorticoid-receptor interactions provide a framework for understanding this process. The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of the GR is a critical step that initiates a cascade of molecular events. biorxiv.orgfrontiersin.org This binding is characterized by a high affinity. frontiersin.org

Studies on other glucocorticoids and the GR have utilized techniques like surface plasmon resonance (SPR) to determine binding kinetics. For instance, the GR-LBD has been shown to self-associate with an affinity constant (kD) in the micromolar range, and more complex models suggest multiple independent binding sites with different affinities. biorxiv.org The binding process for glucocorticoids like dexamethasone (B1670325) and corticosterone (B1669441) to the GR has been a subject of study for decades, highlighting the importance of these kinetic parameters. nih.gov

Table 1: General Glucocorticoid Receptor Binding Characteristics

ParameterDescriptionTypical Values (for other glucocorticoids)
kd (dissociation constant) A measure of the affinity of the ligand for the receptor. A lower kd indicates a higher affinity.Micromolar (µM) range biorxiv.org
Binding Sites The number of locations on the receptor where the ligand can bind.Models suggest one or two independent sites biorxiv.org

This table is based on general glucocorticoid receptor binding studies and not specific to this compound.

The binding of a ligand to the glucocorticoid receptor's ligand-binding pocket (LBP) induces significant conformational changes in the receptor. biorxiv.org This is a hallmark of nuclear receptor activation. The LBP is allosterically coupled to a surface area responsible for interacting with coregulators, known as activation function 2 (AF-2). biorxiv.org

When an agonist ligand like a glucocorticoid binds, it stabilizes a specific conformation of the LBD, particularly the C-terminal helix 12 (H12). This repositioning of H12 creates a functional AF-2 surface, facilitating the recruitment of coactivator proteins. biorxiv.org Conversely, the binding of an antagonist can displace H12, disrupting the LBP and interfering with coregulator binding. biorxiv.org The remarkable conformational adaptability of the GR is highlighted by its ability to expand its ligand-binding pocket to accommodate larger ligands. researchgate.net This flexibility allows the receptor to interact with a diverse range of steroidal and non-steroidal compounds. researchgate.net

Receptor Binding Kinetics and Thermodynamics of this compound

Modulation of Gene Expression Profiles by this compound in Cellular Models

By interacting with the glucocorticoid receptor, this compound modulates the expression of a wide array of genes. biosynth.com This modulation is the foundation of its anti-inflammatory and immunomodulatory effects. The activated GR-Pallasone C complex translocates to the nucleus, where it can either directly bind to specific DNA sequences called glucocorticoid response elements (GREs) to activate gene transcription or indirectly influence gene expression by interacting with other transcription factors. frontiersin.org This ability to modulate gene expression is a powerful tool for reprogramming cellular activities. embrapa.br

The development of technologies like single-cell RNA-Seq has enabled researchers to identify gene expression programs associated with cellular identity and activity, providing a deeper understanding of how compounds like this compound can alter cellular function. elifesciences.org

While direct studies on the epigenetic effects of this compound are limited, the broader context of how nuclear receptors and their ligands can influence the epigenome is well-established. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and are increasingly recognized as important factors in health and disease. xiahepublishing.com

Some natural compounds are known to exert their effects through epigenetic mechanisms. mdpi.com For example, Vitamin C has been shown to act as an epigenetic regulator by enhancing the activity of enzymes that promote DNA demethylation. frontiersin.orgmdpi.com Curcumin, another natural compound, has been shown to have epigenetic modulatory effects in cancer models. frontiersin.org Given that this compound functions through a nuclear receptor that directly influences gene transcription, it is plausible that its long-term effects could involve alterations in the epigenetic landscape of target cells. However, specific research in this area for this compound is needed.

This compound Effects on Cellular Signaling Cascades in Experimental Systems (e.g., NF-κB, PI3K/Akt, MAPK, JAK2/STAT3, AMPK, IL-17 Pathways)

This compound, through its interaction with the glucocorticoid receptor, is expected to influence multiple intracellular signaling cascades that are central to inflammation and cellular proliferation. The anti-inflammatory actions of glucocorticoids are largely mediated by the inhibition of pro-inflammatory signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. frontiersin.org Glucocorticoids are well-known inhibitors of NF-κB activity. mdpi.com This inhibition is a primary mechanism for their anti-inflammatory effects. scielo.br

PI3K/Akt Pathway: The phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and apoptosis. frontiersin.org Some natural compounds with anti-cancer properties target this pathway. researchgate.net The interplay between glucocorticoid signaling and the PI3K/Akt pathway is an area of active research.

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including inflammation and stress responses. frontiersin.org Bioactive compounds from various sources have been shown to target the MAPK pathway to exert their anti-inflammatory effects. frontiersin.org

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is implicated in both inflammation and cancer. frontiersin.orgnih.gov Interleukin-17 (IL-17) can activate this pathway. nih.govsemanticscholar.org

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis and has been implicated in the anti-cancer effects of some natural compounds. frontiersin.orgresearchgate.net

IL-17 Pathway: The Interleukin-17 (IL-17) signaling pathway is a key driver of inflammation in several autoimmune diseases. researchgate.net IL-17 can activate downstream signaling cascades, including NF-κB and PI3K/Akt. nih.govsemanticscholar.org

Table 2: Signaling Pathways Potentially Modulated by this compound

Signaling PathwayKey FunctionsPotential Effect of this compound
NF-κB Inflammation, immunity, cell survival frontiersin.orgInhibition mdpi.comscielo.br
PI3K/Akt Cell survival, proliferation, apoptosis frontiersin.orgModulation
MAPK Inflammation, stress response, cell proliferation frontiersin.orgModulation
JAK2/STAT3 Cytokine signaling, inflammation, cancer frontiersin.orgnih.govModulation
AMPK Energy homeostasis, metabolism frontiersin.orgresearchgate.netModulation
IL-17 Pro-inflammatory responses researchgate.netInhibition

This table is based on the known mechanisms of glucocorticoids and related compounds and represents potential effects of this compound that require further specific investigation.

Investigation of this compound Impact on Cellular Processes in Research Models (e.g., cell cycle progression, apoptosis, inflammation in in vitro or animal models)

The modulation of key signaling pathways by this compound translates into significant effects on various cellular processes, particularly those involved in inflammation, cell proliferation, and cell death.

Inflammation: As a potent glucocorticoid, the primary and most well-documented effect of this compound is the suppression of inflammation. biosynth.com It achieves this by inhibiting the production of pro-inflammatory cytokines and enhancing the synthesis of anti-inflammatory proteins. biosynth.com The anti-inflammatory activity of similar compounds has been demonstrated through mechanisms like membrane stabilization. d-nb.info In various animal models, psychosocial stress has been shown to induce neuroinflammation, which is a key aspect of certain pathologies. nih.gov

Cell Cycle Progression: Glucocorticoids can influence cell cycle progression, often leading to cell cycle arrest in certain cell types. This is a crucial mechanism in their anti-proliferative effects. frontiersin.org For instance, some natural compounds have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle. frontiersin.org

Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov Glucocorticoids can induce apoptosis in various cell types, including lymphocytes, which contributes to their immunosuppressive effects. The induction of apoptosis is a key mechanism of action for many anti-cancer agents. frontiersin.orgresearchgate.net Animal models are frequently used to study the role of apoptosis in various diseases. nih.govmdpi.com

Table 3: Summary of this compound's Investigated Effects on Cellular Processes

Cellular ProcessInvestigated Effect in Research Models
Inflammation Potent inhibition of inflammatory processes biosynth.com
Cell Cycle Progression Potential for cell cycle arrest and anti-proliferative effects
Apoptosis Potential to induce apoptosis in specific cell types

This table summarizes the expected effects of this compound based on its classification as a glucocorticoid and findings from related research.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

While direct and extensive structure-activity relationship (SAR) studies specifically targeting this compound are not widely available in publicly accessible literature, valuable insights can be gleaned from research on analogous compounds isolated from the same botanical source, Litsea cubeba. Investigations into the cytotoxic properties of various lignans (B1203133) and other constituents from this plant provide a foundational understanding of the structural features that contribute to their biological activity at the molecular and cellular levels.

Research involving cytotoxicity-guided fractionation of extracts from the twigs of Litsea cubeba has led to the isolation and characterization of numerous lignan (B3055560) analogs. These studies have begun to delineate the chemical moieties responsible for their cytotoxic effects against various cancer cell lines.

Detailed Research Findings

Specifically, the presence of a feruloyl or cinnamoyl group on 7',9-epoxylignans was found to be a significant determinant of their selective cytotoxicity against the NCI-H1650 lung cancer cell line. In contrast, dibenzylbutyrolactone lignans demonstrated cytotoxic activity against HCT-116 colon cancer and A2780 ovarian cancer cell lines. nih.gov This suggests that the type and position of substituents on the lignan scaffold can dictate the cancer cell lines to which they are most sensitive.

The research underscores the importance of the feruloyl or cinnamoyl moiety at the C-9' position and/or a ketone group at the C-7' position within the 7',9-epoxylignan framework for their cytotoxic potential. nih.gov These findings provide a preliminary SAR framework for this class of compounds, suggesting that modifications to these specific sites could either enhance or diminish their anticancer activity.

Further analysis of other isolated lignans from the same plant has indicated that certain compounds possess inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and can suppress LPS-induced nitric oxide production in macrophages, pointing to a broader range of biological activities influenced by their structural diversity. nih.gov

The following interactive data table summarizes the key compound classes mentioned in the relevant research and their observed biological activities.

Compound ClassKey Structural FeaturesObserved Biological Activity
7',9-EpoxylignansFeruloyl or cinnamoyl groupsSelective cytotoxicity against NCI-H1650 cell line nih.gov
Dibenzylbutyrolactone lignansButyrolactone ring with benzyl (B1604629) substituentsCytotoxicity against HCT-116 and A2780 cell lines nih.gov

Computational and Theoretical Chemistry Studies on Pallasone C

Quantum Chemical Calculations of Pallasone C Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and inherent reactivity of a molecule. wikipedia.orgpreprints.org While specific DFT studies focused exclusively on this compound are not extensively available in the public literature, the application of these methods would provide fundamental insights into its chemical behavior.

DFT calculations can determine the distribution of electron density within the this compound molecule, revealing its most electron-rich and electron-deficient regions. A key output of these calculations is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. uni-muenchen.deuniv-lorraine.fr The MEP is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. temple.eduias.ac.in Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Furthermore, quantum chemical calculations can quantify global reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunl.edu The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgmdpi.comrsc.org A smaller gap generally suggests higher reactivity. wikipedia.org

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

This table illustrates the type of data that would be generated from quantum chemical calculations of this compound. The values are for illustrative purposes only, as specific published data for this compound is not available.

ParameterDescriptionHypothetical Value
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO4.4 eV
Ionization Potential (eV)Energy required to remove an electron6.2 eV
Electron Affinity (eV)Energy released when an electron is added1.8 eV
Electronegativity (χ)Tendency to attract electrons4.0
Chemical Hardness (η)Resistance to change in electron distribution2.2

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. abap.co.inrasayanjournal.co.in In drug discovery, this involves docking a ligand (like this compound) into the binding site of a target protein. mdpi.com The process generates various possible binding poses and scores them based on factors like intermolecular forces, providing an estimate of the binding affinity. rasayanjournal.co.in

While specific molecular docking studies for this compound have not been detailed in the literature, studies on the plant it is derived from, Rubia cordifolia, have identified potential protein targets through network pharmacology. nih.govresearchgate.net These targets could be used for prospective docking studies with this compound. For instance, key targets identified in the context of cancer research include proteins like HSP90AA1, CDK1, EGFR, PIK3CA, and MAPK14. nih.gov Docking this compound into the active sites of these proteins would reveal potential binding modes and key interacting amino acid residues, helping to explain its biological activity at a molecular level.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the this compound-protein complex over time. nih.gov MD simulations model the movement of every atom in the system, providing a detailed view of the complex's behavior in a simulated physiological environment. biorxiv.orgnih.gov This can confirm the stability of the binding pose predicted by docking, identify conformational changes in the protein or ligand upon binding, and provide a more refined calculation of binding free energies.

Table 2: Illustrative Molecular Docking Results for this compound with Potential Cancer-Related Targets

This table presents hypothetical docking scores and interacting residues for this compound with protein targets identified in network pharmacology studies of Rubia cordifolia. These results are for exemplary purposes.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
HSP90AA1-9.5Asp93, Leu107, Phe138Hydrogen Bonding, Hydrophobic
CDK1-8.9Lys33, Val64, Asp145Hydrogen Bonding, van der Waals
EGFR-9.2Leu718, Met793, Asp855Hydrophobic, Hydrogen Bonding
PIK3CA-8.7Val851, Ser774, Lys802van der Waals, Hydrogen Bonding
MAPK14-9.1Met109, Lys53, Asp168Hydrophobic, Hydrogen Bonding

Prediction of this compound's Chemical Reactivity and Transformation Pathways

Understanding a compound's metabolic fate is crucial for its development as a drug. Computational methods can predict the likely sites of metabolism and the potential transformation pathways of a molecule like this compound. nih.gov This is often achieved by combining knowledge of common metabolic reactions with predictions of site-specific reactivity. nih.govosti.gov

Reactivity prediction models can use quantum mechanical descriptors (like those from DFT) or machine learning algorithms to identify which atoms or functional groups in this compound are most susceptible to modification by metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov For example, these tools can predict the likelihood of hydroxylation, oxidation, or other phase I metabolic reactions at various positions on the this compound scaffold.

Cheminformatics and Network Pharmacology Approaches in this compound Research

Cheminformatics and network pharmacology are powerful computational strategies for understanding the complex interactions between drugs, targets, and diseases from a systems-level perspective. nih.govresearchgate.net

Network pharmacology analyses have been performed on the constituents of Rubia cordifolia, the medicinal plant from which this compound is isolated. nih.govresearchgate.netnih.gov These studies have identified this compound as one of the principal bioactive components. researchgate.netresearchgate.net The general workflow involves:

Identifying Active Compounds: this compound and other compounds are identified from the plant.

Target Prediction: Databases are used to predict the protein targets for each compound.

Disease-Associated Gene Collection: Genes associated with a specific disease (e.g., nasopharyngeal carcinoma) are collected from databases. nih.gov

Network Construction: A network is built to visualize the interactions between the compounds, their predicted protein targets, and the disease-associated genes.

In a study on Rubia cordifolia and its effects on nasopharyngeal carcinoma, this compound was identified as a key active ingredient within a complex interaction network. nih.govresearchgate.net This network connected the plant's compounds to 143 potential protein targets, highlighting a multi-target mechanism of action. researchgate.net Such an approach suggests that the therapeutic effects of this compound are not due to interaction with a single target but rather a modulation of a complex network of proteins. nih.govresearchgate.net

In Silico Screening and Virtual Ligand Design for this compound Derivatives

The chemical structure of this compound can serve as a scaffold for the design of new, potentially improved derivatives. In silico screening and virtual ligand design are computational methods used to explore this chemical space efficiently. researchgate.netnih.gov

Structure-based virtual screening would involve using the docking models of this compound with its identified targets (from Section 6.2) to screen large libraries of virtual compounds. chem-space.com The goal is to find molecules that are structurally different from this compound but are predicted to bind to the target with higher affinity or better selectivity. malariaworld.org

Alternatively, ligand-based design uses the structure of this compound itself as a template. chem-space.com Pharmacophore modeling, for instance, identifies the key chemical features of this compound responsible for its biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). nih.gov This pharmacophore model can then be used as a 3D query to search for other molecules that share these features but may have a different core structure, a process known as scaffold hopping. preprints.org These approaches can accelerate the discovery of novel analogs with enhanced therapeutic properties. aps.org

Research Applications and Methodological Advancements Involving Pallasone C

Pallasone C as a Chemical Probe for Elucidating Biological Mechanisms in Experimental Systems

Chemical probes are selective small-molecule modulators of a protein's function that enable researchers to investigate the relationship between a molecular target and the broader biological outcomes of its modulation in cells or organisms. thermofisher.com These tools are pivotal for dissecting complex biological pathways, clarifying the connection between a target and a phenotype, and validating a protein as a suitable point of intervention for disease. thermofisher.comyoutube.com A high-quality chemical probe typically possesses a known mechanism of action, high potency and selectivity in vitro, and demonstrated on-target effects in cellular systems. thermofisher.com

This compound is a synthetic glucocorticoid that serves as a valuable chemical probe in research, particularly in the fields of inflammation and immunology. biosynth.com Its primary mechanism of action involves interacting with the glucocorticoid receptor, which in turn modulates gene expression to reduce inflammation and adjust immune responses. biosynth.com By binding to this receptor, this compound effectively mitigates inflammatory processes through the inhibition of pro-inflammatory cytokines and the enhancement of anti-inflammatory protein synthesis. biosynth.com This well-defined activity makes this compound a useful tool in experimental models for scientists seeking to understand the pharmacodynamics and pharmacokinetics of glucocorticoid action and to explore the molecular pathways involved in inflammation and autoimmune diseases. biosynth.com The application of such probes is generally confined to controlled laboratory environments for research purposes. biosynth.com

Development and Validation of Advanced Analytical Methods for this compound Quantification in Complex Matrices (e.g., HPLC-Q-TOF-MS/MS)

In the context of related compounds, a study utilizing Ultra-High-Performance Liquid Chromatography coupled with Q Exactive Mass Spectrometry (a high-resolution accurate-mass Orbitrap-based MS system) successfully identified a compound named "Pallasone" within a complex traditional medicine formulation. nih.gov The method provided detailed information, including the retention time, chemical formula, and mass-to-charge ratio, demonstrating the power of advanced mass spectrometry to detect such molecules in intricate mixtures. nih.gov The parameters used in such an analysis are critical for method validation and reproducibility. japsonline.com

Table 1: Example Mass Spectrometry Conditions for the Analysis of Pallasone in a Complex Matrix nih.gov
ParameterSetting
Ion SourceElectrospray Ionization (ESI)
Scan ModeFull MS / dd-MS2 (Data-Dependent Acquisition)
Spray Voltage3.2 kV
Ion Source Temperature350 °C
Sheath Gas Flow Rate35 arbitrary units
Auxiliary Gas Flow Rate10 arbitrary units
Ion Transport Tube Temperature320 °C
Scan Range (m/z)100–1500
Primary Resolution70,000
Secondary Resolution17,500

Application of this compound in In Vitro Cell-Based Assays and Ex Vivo Tissue Studies

In vitro cell-based assays are fundamental tools in biomedical research, offering numerous advantages such as the ability to perform high-throughput screening and conduct focused experiments that target specific stages of a cellular response. lonza.com These assays utilize cell lines or primary cells cultured in a controlled laboratory setting to investigate the effects of compounds on biological processes like cell viability, proliferation, and cytotoxicity. nih.govresearchgate.net Given this compound's function as a potent anti-inflammatory agent, it is well-suited for application in a variety of cell-based assays. biosynth.com For instance, it can be used in cultures of immune cells (e.g., macrophages, lymphocytes) to quantify its ability to suppress the production of inflammatory mediators or in assays designed to measure its impact on cell signaling pathways related to the glucocorticoid receptor.

Ex vivo studies represent a valuable intermediate step between in vitro and in vivo research. These studies utilize viable tissues or organs excised from an organism and maintained in a culture system. crownbio.com This approach preserves the native tissue architecture and the complex tumor microenvironment, including interactions between different cell types, which are lost in conventional 2D cell culture. curesponse.comoaepublish.com this compound can be applied to ex vivo models, such as organotypic slice cultures of inflamed tissues, to assess its therapeutic effects in a system that more closely mimics the physiological state. This allows for the evaluation of drug response on various cell types within the tissue context, providing more predictive data prior to pre-clinical animal studies. curesponse.com

This compound in Comparative Pharmacological Studies with Related Compounds in Pre-Clinical Models

In pre-clinical pharmacology, the efficacy and mechanism of a novel therapeutic candidate are often benchmarked against established compounds. Due to its potent and well-characterized activity as a glucocorticoid, this compound serves as an effective positive control or comparative agent in research focused on discovering and developing new anti-inflammatory drugs. biosynth.com

Furthermore, the existence of structurally related natural products allows for insightful comparative studies. For example, compounds such as Pallasone A and Pallasone B have been identified in medicinal plants like Iris lactea. researchgate.netnih.gov Network pharmacology, a method that analyzes the complex interactions between drugs, targets, and diseases, has been used to identify "pallasone" as one of several bioactive components in the plant Rubia cordifolia for its potential therapeutic effects. nih.gov

Future Directions and Emerging Research Avenues for Pallasone C

Exploration of Unconventional Synthetic Routes for Pallasone C and its Isomers

The development of efficient and novel synthetic pathways is a cornerstone of advancing this compound research. While classical synthetic methods exist, the exploration of unconventional routes promises to overcome existing limitations, potentially offering higher yields, greater stereoselectivity, and access to a wider array of structural analogs. Researchers are considering several innovative strategies:

Catalytic Cascade Reactions: Designing multi-step reactions that proceed in a single pot without the isolation of intermediates can significantly improve efficiency. For this compound, this could involve a cascade of reactions to construct the core naphthoquinone scaffold and introduce key functional groups in a controlled manner.

Flow Chemistry: Utilizing microreactor technology can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, enhanced safety, and the ability to scale up production more readily.

Biocatalysis: Employing enzymes as catalysts can provide high levels of stereoselectivity, a critical factor for producing specific isomers of this compound. This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions.

Photoredox Catalysis: This strategy uses light to initiate chemical transformations, enabling the formation of complex bonds under gentle conditions. It could be particularly useful for the synthesis of intricate this compound isomers that are difficult to access through traditional thermal methods.

These alternative synthetic routes are not only aimed at the more efficient production of this compound itself but also at the generation of its isomers. researchgate.net The conformational stability and biological activity of different isomers can vary significantly, making the ability to selectively synthesize them a key objective. researchgate.net

Discovery of Novel Biological Targets and Undiscovered Mechanistic Pathways for this compound

Initial research has suggested that this compound may exert its biological effects through various mechanisms, including the modulation of signaling pathways like the PI3K/AKT pathway. nih.gov However, a comprehensive understanding of its molecular targets and the full scope of its mechanistic pathways remains to be elucidated. Future research will focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, and proteomics-based approaches can help identify the specific proteins and other biomolecules that this compound directly interacts with within the cell. capulustx.com Validation of these targets is crucial to confirm their role in the compound's observed biological activity. capulustx.com

Network Pharmacology: This computational approach can predict potential targets and pathways by analyzing the complex interactions between drugs, proteins, and diseases. nih.govnih.gov By constructing interaction networks, researchers can gain a holistic view of how this compound influences cellular processes. nih.gov

Chemical Proteomics: This powerful technique can be used to map the interactions of this compound with the entire proteome of a cell, providing an unbiased view of its potential targets and off-target effects.

Uncovering novel biological targets and pathways will not only deepen our understanding of this compound's mode of action but may also reveal new therapeutic applications for the compound and its future analogs. capulustx.com

Advancements in Spectroscopic and Analytical Techniques for this compound Characterization

The accurate characterization of this compound and its derivatives is fundamental to all aspects of its research. While standard analytical techniques are currently employed, the development of more advanced and sensitive methods is a key area of future focus.

Analytical TechniqueApplication in this compound ResearchPotential Advancements
Mass Spectrometry (MS) Determining molecular weight and fragmentation patterns for structural elucidation.High-resolution mass spectrometry (HRMS) for precise mass measurements and identification of metabolites. Imaging mass spectrometry to visualize the distribution of this compound in tissues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Providing detailed information about the chemical structure and stereochemistry.Higher-field NMR for increased resolution and sensitivity. Solid-state NMR for studying this compound in biological membranes or bound to target proteins.
X-ray Crystallography Determining the three-dimensional structure of this compound and its complexes with biological targets.Microcrystallography for analyzing very small crystals. Time-resolved crystallography to study dynamic processes.
Vibrational Spectroscopy (FTIR, Raman) Identifying functional groups and studying molecular vibrations. spectroscopyonline.comSurface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection. spectroscopyonline.com Chiral Raman spectroscopy to differentiate between enantiomers.
Chromatographic Techniques (HPLC, GC) Separating and quantifying this compound and its analogs in complex mixtures. mdpi.comTwo-dimensional liquid chromatography (2D-LC) for enhanced separation of complex samples. Supercritical fluid chromatography (SFC) as a green alternative to normal and reversed-phase HPLC.

These advanced analytical techniques will provide a more comprehensive and detailed picture of this compound's physicochemical properties and its interactions with biological systems. mdpi.comspectroscopyonline.compalaeovc.orgscribd.com

Design and Synthesis of Next-Generation this compound Analogs with Tuned Specificity

Building upon the knowledge gained from synthetic and biological studies, the rational design and synthesis of next-generation this compound analogs represent a significant future direction. The goal is to create new molecules with improved properties, such as enhanced potency, greater selectivity for specific biological targets, and optimized pharmacokinetic profiles. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on its biological activity will provide crucial insights for designing more effective analogs.

Computational Modeling and Docking: In silico methods can be used to predict how different analogs will bind to their target proteins, allowing researchers to prioritize the synthesis of the most promising candidates.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired biological activities.

The development of these next-generation analogs holds the potential to translate the promising biological activities of this compound into more effective and targeted therapeutic agents.

Integration of Multi-Omics Approaches in this compound Mechanistic Investigations

To gain a truly comprehensive understanding of how this compound affects biological systems, future research will increasingly rely on the integration of multiple "omics" data sets. nih.govfrontiersin.orgnih.gov This systems biology approach moves beyond studying single molecules or pathways to analyze the global changes that occur within a cell or organism upon treatment with the compound. mdpi.com

Omics FieldInformation Provided
Genomics Identifies genetic factors that may influence the response to this compound. frontlinegenomics.com
Transcriptomics Measures changes in gene expression (RNA levels) to understand which cellular pathways are affected. frontlinegenomics.com
Proteomics Analyzes changes in protein expression and post-translational modifications to identify downstream effects of this compound's interaction with its targets. frontlinegenomics.com
Metabolomics Measures changes in the levels of small molecule metabolites to provide a functional readout of cellular activity. nih.gov

By integrating these different layers of biological information, researchers can construct detailed models of this compound's mechanism of action, identify potential biomarkers of its activity, and gain a more holistic understanding of its effects on cellular networks. nih.govfrontiersin.orgfrontlinegenomics.com This integrated approach will be instrumental in guiding the future development and application of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.